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molecular formula C4HCl2FN2 B019854 2,4-Dichloro-5-fluoropyrimidine CAS No. 2927-71-1

2,4-Dichloro-5-fluoropyrimidine

Cat. No. B019854
M. Wt: 166.97 g/mol
InChI Key: WHPFEQUEHBULBW-UHFFFAOYSA-N
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Patent
US09034311B2

Procedure details

To a stirred mixture of 5-fluoropyrimidine-2,4(1H,3H)-dione (3.0 g, 23 mmol) and phosphorous pentachloride (14.41 g, 69 mmol) was added phosphorous oxychloride (12.6 mL, 130 mmol). The reaction mixture was stirred and heated to reflux for 5 hours and then cooled to ambient temperature and stirred overnight. The mixture was carefully poured onto ice/water (600 mL) and then stirred for 1 hour. Sodium chloride was added and the product was extracted into dichloromethane. The combined organic layer was dried (MgSO4), filtered and evaporated to give the title compound (84%) as a yellow solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
14.41 g
Type
reactant
Reaction Step One
Quantity
12.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
84%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3](=O)[NH:4][C:5](=O)[NH:6][CH:7]=1.P(Cl)(Cl)(Cl)(Cl)[Cl:11].P(Cl)(Cl)(Cl)=O.[Cl-:21].[Na+]>>[Cl:21][C:5]1[N:4]=[C:3]([Cl:11])[C:2]([F:1])=[CH:7][N:6]=1 |f:3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
FC=1C(NC(NC1)=O)=O
Name
Quantity
14.41 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
12.6 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 hours
Duration
5 h
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
The mixture was carefully poured onto ice/water (600 mL)
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the product was extracted into dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)Cl)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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